4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound exhibits significant pharmacological potential due to its unique structural features, which include a methoxy group, a carboxamide moiety, and a thiophenyl-substituted pyrazine. It is classified as a heterocyclic compound, specifically a pyridine derivative, and is characterized by its diverse biological activities.
This compound can be sourced from various chemical suppliers and databases, such as Sigma-Aldrich and PubChem. It is classified under several chemical categories, including:
The chemical structure can be represented by its molecular formula and has a molecular weight of approximately 336.38 g/mol.
The synthesis of 4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step synthetic pathways. Key steps may include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yields and purity of the final product. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to characterize the intermediates and final compound.
The molecular structure of 4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide can be visualized using molecular modeling software or drawn using chemical drawing tools. The key features include:
The compound's structural data includes:
CC(=O)N(C)C1=CNC(=O)C=C1OC
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions typical for dihydropyridines:
Each reaction pathway requires optimization of conditions such as pH, temperature, catalysts, and solvent systems to achieve desired outcomes efficiently.
The mechanism of action for 4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridine-3-carboxamide involves interaction with biological targets such as enzymes or receptors.
Data suggests that compounds in this class may modulate signaling pathways related to:
The physical properties of this compound include:
Chemical properties include:
Relevant data includes melting point ranges and boiling points which are critical for handling and storage.
4-methoxy-1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-y)methyl)-1,6-dihydropyridine-3-carboxamide has potential applications in various fields:
This compound exemplifies the intersection of organic chemistry with medicinal applications, highlighting its significance in ongoing research efforts aimed at developing new therapeutic agents.
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3